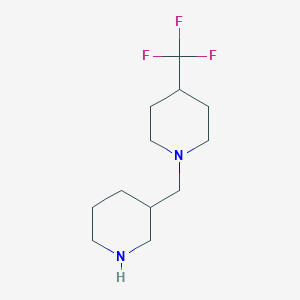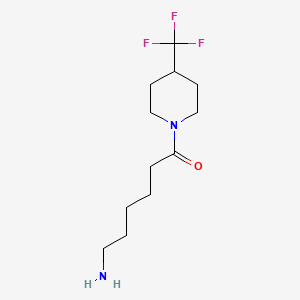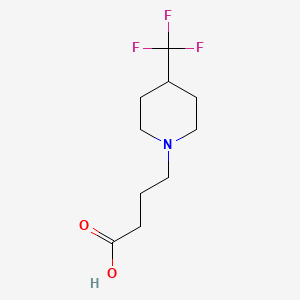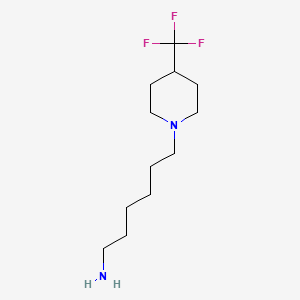
1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine is an organic compound characterized by the presence of an iodobenzyl group and a trifluoromethyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and 4-(trifluoromethyl)piperidine.
Nucleophilic Substitution Reaction: The 4-iodobenzyl chloride undergoes a nucleophilic substitution reaction with 4-(trifluoromethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodobenzyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted benzyl derivatives.
科学的研究の応用
1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
作用機序
The mechanism of action of 1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group can enhance binding affinity through halogen bonding, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and pathways involved.
類似化合物との比較
- 1-(4-Bromobenzyl)-4-(trifluoromethyl)piperidine
- 1-(4-Chlorobenzyl)-4-(trifluoromethyl)piperidine
- 1-(4-Fluorobenzyl)-4-(trifluoromethyl)piperidine
Comparison: 1-(4-Iodobenzyl)-4-(trifluoromethyl)piperidine is unique due to the presence of the iodine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
特性
IUPAC Name |
1-[(4-iodophenyl)methyl]-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3IN/c14-13(15,16)11-5-7-18(8-6-11)9-10-1-3-12(17)4-2-10/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIYRPBQVWMRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
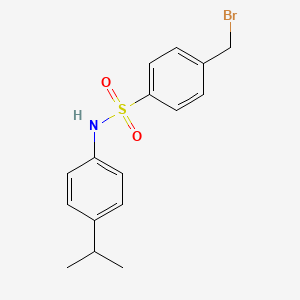
![Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate](/img/structure/B7940773.png)




